methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex heterocyclic compound This compound is part of the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl group and nitroso functionality. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
Methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitroso group can form reactive intermediates that interact with biological molecules, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. For example:
Methyl 5-(4-chlorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Methyl 5-(4-bromophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate: Similar structure but with a bromophenyl group. The uniqueness of methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H9FN4O5 |
---|---|
Molecular Weight |
320.23 g/mol |
IUPAC Name |
methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H9FN4O5/c1-23-13(21)9-8-10(18(15-9)16-22)12(20)17(11(8)19)7-4-2-6(14)3-5-7/h2-5,8,10H,1H3 |
InChI Key |
XKHMORBPEMNJAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)F)N=O |
Origin of Product |
United States |
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